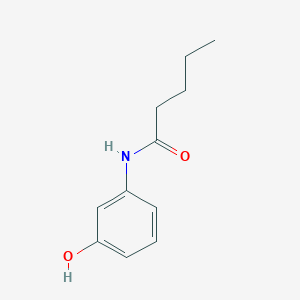

N-(3-hydroxyphenyl)pentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOQLSHROSKERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204363 | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-89-4 | |

| Record name | N-(3-Hydroxyphenyl)pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55791-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyvaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Hydroxyphenyl Pentanamide

Established Synthetic Routes for N-(3-hydroxyphenyl)pentanamide Core Structure

The synthesis of the this compound core relies on the formation of a stable amide bond between a pentanoyl precursor and a 3-aminophenol-related starting material. The choice of reagents and reaction conditions is crucial to ensure high yields and prevent the formation of unwanted byproducts, particularly O-acylation.

Amidation Reactions for Pentanamide (B147674) Formation

The most direct and widely utilized method for constructing the pentanamide linkage is through acylation of an amine. This typically involves the reaction of 3-aminophenol (B1664112) with an activated form of pentanoic acid.

One common approach is the use of pentanoyl chloride (or valeroyl chloride) as the acylating agent. neliti.com This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of related structures, such as N-(3-hydroxyphenyl)arachidonoylamide, has been achieved by reacting 3-aminophenol with the corresponding acyl chloride (arachidonoyl chloride) in pyridine, which acts as both the solvent and the base. acs.org Similarly, the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide involves the reaction of 3-aminophenol with chloroacetyl chloride. neliti.com In this method, controlling the reaction conditions, such as temperature, is critical to favor N-acylation over the competing O-acylation of the phenolic hydroxyl group. neliti.com

Alternatively, amide coupling reagents are frequently employed to facilitate the reaction between pentanoic acid and 3-aminophenol. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are popular because they mediate amide bond formation under mild conditions, and the byproducts are typically water-soluble, simplifying purification. core.ac.ukanalis.com.my The process involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amino group of 3-aminophenol. analis.com.my

A less common, but "greener," alternative is the use of biocatalysis . Enzymes, such as lipase (B570770) from Candida antarctica, can catalyze the amidation of carboxylic acids, including pentanoic acid, with various amines. researchgate.netresearchgate.net These reactions can often be carried out in solvent-free systems and without the need for chemical activating agents, offering an environmentally benign synthetic route. researchgate.net

Table 1: Comparison of Key Synthetic Routes for Pentanamide Formation

| Method | Reagents | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Acyl Chloride Acylation | Pentanoic acid chloride, 3-aminophenol, Base (e.g., Pyridine, K2CO3) | Inert solvent, often at reduced temperatures | High reactivity, readily available starting materials | Potential for O-acylation, generation of HCl byproduct neliti.com |

| Carbodiimide Coupling | Pentanoic acid, 3-aminophenol, Coupling agent (e.g., EDC) | Room temperature, various solvents (e.g., THF, DCM) | Mild conditions, high chemoselectivity, water-soluble byproducts analis.com.my | Cost of coupling reagents |

| Biocatalytic Amidation | Pentanoic acid, 3-aminophenol, Lipase enzyme | Solvent-free or in organic solvent, 60-90°C researchgate.net | Environmentally friendly, high selectivity, no activating agents needed researchgate.net | Longer reaction times, enzyme stability and cost |

Strategies for Introduction of the 3-Hydroxyphenyl Moiety

The incorporation of the 3-hydroxyphenyl group is a defining feature of the molecule's synthesis. The primary strategies revolve around the timing of the introduction of the free hydroxyl group.

The most straightforward strategy is the direct use of 3-aminophenol as the nucleophile in the amidation reaction. neliti.comacs.org This approach is efficient as it introduces both the amine and the hydroxyl-substituted phenyl ring in a single step. However, the presence of the phenolic hydroxyl group requires careful control of the reaction conditions to prevent competitive O-acylation, where the acylating agent reacts with the -OH group instead of the -NH2 group. neliti.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatives can be synthesized by altering the pentanamide chain, substituting the aromatic ring, or by creating larger hybrid molecules.

Modifications of the Pentanamide Aliphatic Chain

The five-carbon aliphatic chain of the pentanamide moiety is a common target for modification to create analogues with different properties. This can be achieved by starting the synthesis with a modified carboxylic acid or acyl chloride.

Examples of such modifications include:

Introducing substituents on the chain : A notable example is the synthesis of 5-chloro-N-(3-hydroxyphenyl)pentanamide, where a chlorine atom is present at the terminal position of the chain. core.ac.ukcymitquimica.com This is typically achieved by using 5-chloropentanoyl chloride in the amidation step. core.ac.uk

Varying chain length and saturation : The length of the alkyl chain can be extended or shortened by using different acyl chlorides. An extreme example is N-(3-hydroxyphenyl)arachidonoylamide, which features a 20-carbon chain with multiple double bonds. acs.org

Introducing other functional groups : The chain can be functionalized with groups like hydroxyls or other moieties to explore structure-activity relationships. core.ac.uk

Table 2: Examples of Derivatives with Modified Aliphatic Chains

| Derivative Name/Class | Modification | Synthetic Precursor (Acid/Acyl Chloride) | Reference |

|---|---|---|---|

| 5-Chloro-N-(3-hydroxyphenyl)pentanamide | Terminal chlorine atom | 5-Chloropentanoyl chloride | core.ac.ukcymitquimica.com |

| N-(3-Hydroxyphenyl)arachidonoylamide | Extended, unsaturated C20 chain | Arachidonoyl chloride | acs.org |

| N-(3-hydroxyphenyl)acetamide | Shorter C2 chain | Acetyl chloride / Acetic acid | nih.gov |

Substitutions on the Hydroxyphenyl Aromatic Ring

The hydroxyphenyl ring offers multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

Direct ring substitution : Halogens or other functional groups can be introduced onto the aromatic ring. This is often accomplished by using a substituted aminophenol as the starting material. For example, the compound N-(3-chloro-4-hydroxyphenyl)pentanamide features a chlorine atom adjacent to the amide linkage. molport.com

Derivatization of the hydroxyl group : The phenolic -OH group is itself a reactive handle for further modification. A series of derivatives have been synthesized from the related compound N-(3-hydroxyphenyl)acetamide (metacetamol) by reacting the hydroxyl group to form an ether linkage, thereby attaching a hydrazone moiety. nih.gov This strategy demonstrates how the hydroxyl group can serve as an anchor point to tether other functional pharmacophores.

Table 3: Examples of Derivatives with Aromatic Ring Substitutions

| Derivative Name | Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| N-(3-chloro-4-hydroxyphenyl)pentanamide | Chlorine substitution on the phenyl ring | Use of 3-chloro-4-aminophenol as starting material | molport.com |

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide | Ether-linked hydrazone moiety at the 3-hydroxyl position | Alkylation of the phenolic hydroxyl group followed by further functionalization | nih.gov |

Design and Synthesis of Hybrid Molecular Structures

A more advanced strategy involves using the this compound scaffold, or fragments thereof, as a component in larger, multi-functional hybrid molecules. This molecular hybridization approach aims to combine the features of the parent molecule with those of other biologically active structures.

For example, research into neuroprotective agents has led to the synthesis of complex molecules where a pentanamide fragment acts as a linker. In one such case, a chromone (B188151) moiety was linked to a triazole, which was then connected via an N-methyl group to a pentanamide chain that terminates in a lipoic acid-derived dithiolane ring. nih.gov The synthesis of such hybrids involves multi-step sequences where amide bond formation is a key step in assembling the final complex structure. nih.gov This approach allows for the creation of novel chemical entities with potentially synergistic or multi-target activities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-N-(3-hydroxyphenyl)pentanamide |

| N-(3-hydroxyphenyl)arachidonoylamide |

| 2-chloro-N-(3-hydroxyphenyl)acetamide |

| 5-chloro-N-(3-methoxyphenyl)pentanamide |

| 3-aminophenol |

| 3-methoxyaniline |

| N-(3-chloro-4-hydroxyphenyl)pentanamide |

| N-(3-hydroxyphenyl)acetamide (metacetamol) |

| N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide |

| 5-(1,2-dithiolan-3-yl)-N-((1-(3-(4-(4-oxo-4H-chromen-2-yl)phenoxy)propyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide |

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of this compound, a simple amide, can be accomplished through several established chemical pathways. Optimization of these syntheses focuses on maximizing yield and purity by carefully selecting reagents, solvents, and reaction conditions, as well as employing efficient isolation and purification techniques. The most common strategies involve the acylation of 3-aminophenol with a pentanoyl derivative.

Key factors influencing the outcome of the synthesis include the choice of the acylating agent (e.g., pentanoyl chloride vs. pentanoic acid), the use and type of base or coupling agent, the reaction solvent, and the temperature. For instance, the reaction of 3-aminophenol with an acyl chloride like pentanoyl chloride is a direct and often high-yielding approach. This reaction is typically performed in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. acs.orgresearchgate.net An alternative involves the deprotonation of the starting aniline (B41778) with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride. core.ac.uk

Alternatively, amide bond formation can be achieved by coupling 3-aminophenol directly with pentanoic acid using peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this transformation, which is typically carried out in solvents like dimethylformamide (DMF) at room temperature. rsc.orgnih.gov A greener, biocatalytic approach utilizes enzymes like Candida antarctica lipase B (CALB) to mediate the amidation in a solvent-free system at elevated temperatures (60–90 °C), achieving high yields over 16–20 hours. researchgate.net

The following table summarizes various optimized conditions reported for the synthesis of N-aryl amides, which are applicable to this compound.

| Method | Acylating Agent | Amine | Coupling Agent / Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Acyl Chloride | Pentanoyl Chloride | 3-Aminophenol | Triethylamine | Tetrahydrofuran (THF) | Stirring at room temperature for ~15 hours. | acs.org |

| Acyl Chloride with Deprotonation | 5-Chloropentanoyl Chloride | 3-Aminophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Stirring under nitrogen. | core.ac.uk |

| Peptide Coupling | Pentanoic Acid | 3-Aminophenol | HATU / DIPEA | Dimethylformamide (DMF) | Stirring at 23°C overnight. | nih.gov |

| Peptide Coupling | Carboxylic Acid | Amine | EDC·HCl | Not Specified | General procedure for amide synthesis. | rsc.org |

| Enzymatic Synthesis | Pentanoic Acid | Alkyl Amines | Candida antarctica Lipase | Solvent-free | 60–90 °C for 16–20 hours. | researchgate.net |

Following the reaction, the isolation and purification of this compound are critical to obtaining a product of high purity. The specific procedures depend on the synthetic method used. For reactions using acyl chlorides and a tertiary amine base, the initial workup often involves filtering the crude reaction mixture to remove the precipitated ammonium (B1175870) salt (e.g., triethylamine hydrochloride). acs.org

A standard and broadly applicable workup is a liquid-liquid extraction. rsc.org The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions. These washes often include a dilute acid (e.g., 10% sodium bisulfate or 1N HCl) to remove unreacted amine, a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts, and finally, brine to remove residual water. rsc.orgnih.gov The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. rsc.orgnih.gov

The final purification is most commonly achieved by column chromatography. rsc.orgnih.gov Silica gel is a standard stationary phase, with eluent systems tailored to the polarity of the compound. Common mobile phases include gradients of ethyl acetate in hexanes, acetone (B3395972) in petroleum ether, or methanol (B129727) in chloroform. rsc.orgnih.govmdpi.com For certain derivatives, reverse-phase column chromatography using a water-methanol eluent system has also been successfully employed. core.ac.uk If the final product is a solid, recrystallization can be performed as a final step to achieve high purity. rsc.org

The table below outlines the common procedures for the isolation and purification of this compound and related amide compounds.

| Stage | Procedure | Reagents/Solvents | Purpose | Reference |

|---|---|---|---|---|

| Workup | Filtration | - | Removal of solid byproducts (e.g., amine hydrochlorides). | acs.org |

| Workup | Aqueous Extraction | Ethyl Acetate, 10% NaHSO₄, sat. NaHCO₃, Brine | Removal of unreacted starting materials and water-soluble impurities. | rsc.org |

| Purification | Flash Chromatography | Silica Gel; Gradients of Ethyl Acetate/Hexanes or Acetone/Petroleum Ether. | Separation of the target compound from non-polar and polar impurities. | rsc.orgnih.gov |

| Purification | Reverse-Phase Chromatography | C18 Silica; Water/Methanol gradient. | Purification of polar compounds. | core.ac.uk |

| Purification | Crystallization | Appropriate solvent system. | Final purification to obtain a crystalline solid. | rsc.org |

Structure Activity Relationship Sar Studies of N 3 Hydroxyphenyl Pentanamide Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-(3-hydroxyphenyl)pentanamide consists of a phenyl ring, a hydroxyl group, and a pentanamide (B147674) side chain. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The N-phenylalkanamide moiety has been identified as a significant contributor to the biological activity in various studies. For instance, in the context of acetylcholinesterase (AChE) inhibition, compounds containing this side chain were among the most active. nih.gov The aromatic ring often engages in π-π stacking or hydrophobic interactions within the active site of a receptor or enzyme.

The hydroxyl group is another critical pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions that can anchor the ligand within the binding pocket. The presence and position of this hydroxyl group can dramatically influence the compound's activity. For example, in the development of multifunctional agents for Alzheimer's disease, a hydroxyl group on an indanone ring was found to be essential for monoamine oxidase (MAO) activity; its replacement with a methoxy (B1213986) group led to a loss of activity. nih.gov Similarly, for certain opioid receptor antagonists, modifications to the 3-hydroxyphenyl pharmacophore were better tolerated at kappa and mu receptors, highlighting its importance for receptor affinity and selectivity. researchgate.net

The amide linkage provides a rigid planar unit and possesses hydrogen bonding capabilities (both donor and acceptor), which are vital for establishing strong and specific interactions with biological targets.

Impact of Hydroxyl Group Positional Isomerism (Ortho, Meta, Para) on Compound Potency and Selectivity

The position of the hydroxyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—is a determinant of the compound's potency and selectivity. This is because the different positions alter the molecule's electronic distribution and its three-dimensional shape, thereby affecting how it fits into and interacts with the binding site of a protein.

For instance, in a series of salicylanilide (B1680751) N-alkylcarbamates, which share structural similarities with N-(hydroxyphenyl)pentanamides, the positioning of substituents on the aniline (B41778) ring was a key factor in their acetylcholinesterase inhibitory activity. mdpi.com While this study focused on chlorine substitution, the principle of positional isomerism significantly impacting activity is directly applicable. Research on other classes of compounds has also demonstrated the profound effect of hydroxyl group positioning. For example, in the development of certain opioid ligands, modifications at the 3-position of the hydroxyphenyl group were found to be well-tolerated by kappa and mu opioid receptors. researchgate.net

The following table illustrates the hypothetical impact of hydroxyl group positioning on the biological activity of a generic N-phenylpentanamide analogue, based on general principles of medicinal chemistry.

| Position of Hydroxyl Group | Relative Potency (Hypothetical) | Rationale |

| Ortho (2-OH) | Moderate | Potential for intramolecular hydrogen bonding with the amide group, which may alter the conformation and reduce intermolecular interactions with the target. |

| Meta (3-OH) | High | This position often allows the hydroxyl group to form key hydrogen bonds with the target protein without significant steric hindrance. |

| Para (4-OH) | Variable | Activity can be high or low depending on the specific topology of the target's binding site. It may lead to different binding modes compared to the meta-isomer. |

Influence of Pentanamide Chain Length and Side-Chain Substitutions on Receptor Interactions

The length and substitution of the pentanamide chain are critical variables in the SAR of this compound analogues. The alkyl chain of the pentanamide group primarily contributes to hydrophobic interactions with the biological target.

Chain Length: The length of the N-acyl chain can significantly influence biological activity. Studies on various N-alkyl derivatives have shown that there is often an optimal chain length for maximum potency. mdpi.comchemrxiv.orgnih.gov For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org This suggests that the hydrophobic pocket of the target has a specific size, and a chain that is too short will not fully occupy it, while a chain that is too long may introduce steric clashes or unfavorable interactions. Research on N-acyl tyramine (B21549) capped silver nanoparticles also showed that the rate of a catalyzed reaction was linearly dependent on the hydrophobic acyl chain length. nih.gov

The following table provides a hypothetical overview of how modifications to the pentanamide chain could affect receptor interactions.

| Modification | Potential Impact on Receptor Interaction |

| Chain Shortening (e.g., propanamide) | Reduced hydrophobic interactions, potentially leading to lower potency. |

| Chain Lengthening (e.g., hexanamide) | May enhance hydrophobic interactions if the binding pocket can accommodate the longer chain, or could lead to steric clashes. |

| Introduction of a methyl group | Can increase lipophilicity and may provide a better fit in a specific hydrophobic sub-pocket. |

| Introduction of a polar group (e.g., hydroxyl) | May form additional hydrogen bonds with the receptor, but could also decrease cell permeability. |

Conformational Analysis and Ligand Recognition Features

Key conformational features include:

Intramolecular Hydrogen Bonding: As mentioned earlier, if the hydroxyl group is in the ortho position, it can form an intramolecular hydrogen bond with the amide oxygen. This would lock the molecule into a specific conformation, which may or may not be favorable for binding.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the likely binding modes and conformations of ligands within the active site of a target protein. These studies can provide valuable insights into the specific interactions that are most important for affinity and can guide the design of new analogues with improved properties.

Molecular Pharmacology and Mechanistic Investigations of N 3 Hydroxyphenyl Pentanamide

Characterization of Molecular Targets and Binding Profiles

Interaction with G Protein-Coupled Receptors (e.g., Opioid Receptors, Neuropeptide Y Receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in a wide array of physiological processes by recognizing a variety of external signals. nih.gov The interaction of N-(3-hydroxyphenyl)pentanamide and its analogs with these receptors, particularly opioid and neuropeptide Y (NPY) receptors, has been a subject of scientific inquiry.

Derivatives of this compound have been investigated for their affinity and activity at opioid receptors. For instance, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a key component in some opioid receptor antagonists, highlights the importance of the 3-hydroxyphenyl group in receptor binding. nih.gov Modifications of this pharmacophore are often better tolerated at kappa and mu opioid receptors. researchgate.net One example of a potent and selective κ-opioid receptor antagonist derived from this class is JDTic. nih.gov Alvimopan, another compound containing a 3-hydroxyphenyl piperidine (B6355638) structure, acts as a competitive antagonist of the mu opioid receptor.

In the context of neuropeptide Y receptors, which are also GPCRs involved in processes like feeding and energy homeostasis, analogs of this compound have been explored. wikipedia.orgmdpi.comfrontiersin.org BIBP 3226, a selective NPY Y1 receptor antagonist, incorporates a (4-hydroxyphenyl)methyl group, demonstrating the relevance of the hydroxyphenyl moiety for receptor interaction. nih.gov Another antagonist, H 409/22, also features a hydroxyphenyl group and targets the Y1 receptor. nih.gov The NPY receptor family consists of several subtypes (Y1, Y2, Y4, Y5, y6), and developing subtype-selective ligands is a key area of research. frontiersin.org

Table 1: Interaction of this compound Analogs with GPCRs

| Compound/Analog Class | Target Receptor(s) | Observed Effect |

|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors (esp. kappa, mu) | Antagonism nih.govresearchgate.net |

| JDTic | κ-opioid receptor | Potent and selective antagonist nih.gov |

| Alvimopan | μ-opioid receptor | Competitive antagonist |

| BIBP 3226 | Neuropeptide Y Y1 Receptor | Selective antagonist nih.gov |

| H 409/22 | Neuropeptide Y Y1 Receptor | Antagonist nih.gov |

Modulation of Enzyme Activity (e.g., Histone Deacetylases, Epidermal Growth Factor Receptor (EGFR), Wip1 Phosphatase, Lipoxygenase)

The influence of this compound and related structures extends to the modulation of various enzymes critical to cellular function.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a pivotal role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. guidetopharmacology.orgexplorationpub.com Dysregulation of HDAC activity is implicated in cancer, making them attractive therapeutic targets. guidetopharmacology.org While direct studies on this compound are limited, related hydroxamate-based HDAC inhibitors have been synthesized and evaluated, showing potent activity. uni-duesseldorf.de The general structure of many HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group, where a hydroxyphenyl moiety could potentially be incorporated.

Wip1 Phosphatase: Wild-type p53-induced phosphatase 1 (Wip1 or PPM1D) is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response pathway by dephosphorylating key proteins like p53 and ATM. nih.govnih.govcas.cz Overexpression of Wip1 is found in several cancers, promoting tumorigenesis. nih.gov Small molecule inhibitors of Wip1 are being developed as potential cancer therapeutics. nih.gov For instance, GSK 2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase. tocris.com While direct inhibition by this compound is not established, the development of inhibitors for this phosphatase is an active area of research.

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, and their metabolites are involved in inflammatory processes and have been implicated in various diseases, including cancer. nih.gov Inhibition of LOX is a therapeutic strategy, and various compounds are being investigated for this purpose. nih.govmdpi.com

Engagement with Protein Degradation Pathways (e.g., Targeted Degradation of BET Domain Proteins like BRD4 by this compound Analogues)

Protein degradation is a fundamental cellular process for removing misfolded or unnecessary proteins, primarily through the ubiquitin-proteasome system (UPS) and the lysosomal pathway. thermofisher.comnih.govresearchgate.net A novel therapeutic strategy, Targeted Protein Degradation (TPD), utilizes small molecules to hijack these systems to eliminate specific disease-causing proteins. mdpi.com

One major class of TPD molecules is Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. mdpi.com

A key family of proteins targeted by this approach is the Bromodomain and Extra-Terminal (BET) family, which includes BRD2, BRD3, and BRD4. nih.govresearchgate.net These proteins are epigenetic readers that bind to acetylated histones and regulate the transcription of oncogenes like MYC. nih.govonclive.com BRD4, in particular, is overexpressed in many cancers and is a well-studied target. nih.govbiorxiv.orgmdpi.com While specific data on this compound as a PROTAC component is not available, the development of PROTACs targeting BRD4 often involves linking a BRD4-binding molecule (like JQ1) to an E3 ligase ligand. biorxiv.org This approach highlights a potential application for analogs of this compound in the design of novel protein degraders.

Elucidation of Cellular Signaling Pathways Affected by this compound

Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism. frontiersin.org While they have roles in cell signaling, excessive ROS can lead to oxidative stress, causing damage to cellular components. aopwiki.org Some studies have explored the potential of hydroxyphenyl-containing compounds to modulate ROS levels. For instance, the synthetic retinoid N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR) has been shown to induce apoptosis in cancer cells by stimulating the generation of intracellular free radicals. evitachem.com Conversely, other compounds with hydroxyphenyl moieties exhibit antioxidant properties. evitachem.com The effect of this compound itself on ROS modulation and oxidative stress responses requires further specific investigation.

Induction of Programmed Cell Death Mechanisms (Apoptosis, Necrosis)

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. The induction of apoptosis in cancer cells is a key mechanism of many anticancer therapies. researchgate.netgoogle.com Research has shown that various compounds containing a hydroxyphenyl group can induce apoptosis in cancer cells. For example, 3-Hydroxyterphenyllin, a natural fungal metabolite, has been demonstrated to induce apoptosis in human ovarian carcinoma cells through both intrinsic and extrinsic pathways. nih.gov It was found to decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins. nih.gov Similarly, certain retinoid derivatives have been shown to exhibit apoptotic effects in leukemia cell lines. researchgate.net Although direct evidence for this compound is limited, the pro-apoptotic potential of related structures suggests a possible area for future research.

Table 2: Investigated Cellular Effects of Hydroxyphenyl-Containing Compounds

| Cellular Process | Compound/Analog Class | Cell Line(s) | Observed Effect |

|---|---|---|---|

| ROS Modulation | N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR) | Mammary cancer cells | Stimulation of intracellular free radicals evitachem.com |

| Apoptosis | 3-Hydroxyterphenyllin | Human ovarian carcinoma cells (A2780/CP70, OVCAR-3) | Induction of apoptosis via intrinsic and extrinsic pathways nih.gov |

| Apoptosis | Retinoid derivatives | K562 human chronic myelogenous leukemia cells | Induction of apoptosis researchgate.net |

Regulation of Cell Cycle Progression and Checkpoint Control

This compound has been implicated in the intricate regulation of cell cycle progression and the activation of checkpoint controls, which are crucial for maintaining genomic integrity. nih.govjackwestin.comkegg.jpjmedsciences.com Eukaryotic cells possess complex signaling networks known as cell cycle checkpoints that can halt progression through the cell cycle in response to events like DNA damage or incomplete replication. nih.govjackwestin.comuzh.ch These checkpoints, occurring at the G1/S, intra-S, and G2/M transitions, provide time for DNA repair, and if the damage is irreparable, can trigger apoptosis. nih.govjackwestin.comnih.gov

Key players in this regulatory network include cyclin-dependent kinases (CDKs) and their activating partners, cyclins. kegg.jpjmedsciences.com The activity of CDK-cyclin complexes is tightly controlled by CDK inhibitors (CKIs) and by upstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). kegg.jpnih.gov In response to DNA double-strand breaks, ATM activates the checkpoint kinase Chk2, which in turn can inhibit the phosphatase Cdc25A. nih.gov This prevents the activation of Cdk2/cyclin E and Cdk2/cyclin A complexes, leading to a G1 arrest. nih.gov Similarly, the ATR-Chk1 pathway is activated by single-strand DNA breaks or stalled replication forks, also resulting in Cdc25A degradation and cell cycle arrest. nih.gov

The tumor suppressor protein p53 is a central figure in the G1 checkpoint. jackwestin.comnih.govpitt.edu Following DNA damage, p53 is stabilized through phosphorylation, reducing its interaction with its negative regulator, the E3 ubiquitin ligase MDM2. nih.govnih.gov Stabilized p53 then transcriptionally activates genes involved in cell cycle arrest, such as p21, which directly inhibits CDK complexes. jackwestin.comnih.gov The p38 MAPK pathway also contributes to checkpoint signaling, acting downstream of ATM and ATR. nih.govnih.gov

Autophagy Pathway Interactions and Modulation

This compound's influence extends to the cellular process of autophagy, a catabolic mechanism essential for cellular homeostasis, which involves the degradation of unnecessary or dysfunctional cellular components. nih.govtandfonline.com Autophagy is a key player in various physiological and pathophysiological states, including cancer and neurodegenerative diseases. nih.gov The regulation of autophagy is complex, involving a range of signaling proteins and transcription factors. tandfonline.com

Several key signaling pathways are known to modulate autophagy. nih.gov The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a major inhibitor of autophagy. nih.govwikipathways.org Conversely, AMP-activated protein kinase (AMPK) is a key activator of autophagy, often acting by inhibiting the mTOR complex 1 (mTORC1). nih.govtandfonline.comwikipathways.orgnih.gov Tumor suppressor genes like p53 can also positively modulate autophagy. nih.gov The interplay between these pathways is crucial for maintaining cellular health. For instance, in certain contexts, the inhibition of mTOR signaling is a primary mechanism for inducing autophagy. nih.govtandfonline.com

Kinase and Phosphatase Signaling Cascades (e.g., AMPK/MTOR, MAPK-ERK, p38, p53-MDM2)

This compound exerts its effects by modulating several critical kinase and phosphatase signaling cascades. These pathways are fundamental to cellular processes such as proliferation, survival, and response to stress.

AMPK/mTOR Signaling: The AMPK and mTOR pathways are central regulators of cellular metabolism and growth. wikipathways.orgnih.gov AMPK, activated by a high AMP/ATP ratio, acts as a cellular energy sensor, promoting catabolic processes and inhibiting anabolic pathways to restore energy balance. nih.govbiorxiv.org One of its key functions is the inhibition of the mTORC1, which is a major promoter of protein synthesis and cell growth. wikipathways.orgresearchgate.net The interplay between AMPK and mTOR is crucial for cellular homeostasis. nih.gov

MAPK-ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are highly conserved signaling modules involved in diverse cellular functions, including proliferation, differentiation, and migration. mdpi.comwikipathways.org The ERK1/2 pathway, a major MAPK cascade, is typically activated by growth factors and plays a crucial role in cell cycle control and survival. mdpi.comemjreviews.com This pathway involves a series of kinases, including RAF, MEK1/2, and finally ERK1/2, which then phosphorylates a multitude of downstream substrates. emjreviews.com

p38 MAPK Pathway: The p38 MAPK pathway is another important branch of the MAPK signaling network. nih.govambeed.com Unlike the ERK pathway, p38 is primarily activated by cellular stressors such as oxidative stress, inflammatory cytokines, and DNA damage. nih.govemjreviews.comnih.gov It plays a significant role in the DNA damage response, acting downstream of ATM and ATR to contribute to cell cycle checkpoint control. nih.govnih.gov

p53-MDM2 Pathway: The p53 tumor suppressor protein and its negative regulator, the E3 ubiquitin ligase MDM2, form a critical axis in the control of cell fate. nih.govpitt.edu In unstressed cells, MDM2 keeps p53 levels low by targeting it for proteasomal degradation. nih.gov Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. nih.govnih.gov Activated p53 then acts as a transcription factor to induce genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov

Alterations in Lipid and Amino Acid Metabolism

Recent research suggests a potential role for compounds like this compound in modulating cellular metabolism, particularly lipid and amino acid metabolism. nih.govfrontiersin.org Lipid metabolism is a complex process that is increasingly recognized for its role in various diseases. frontiersin.orgnih.gov For instance, alterations in fatty acid synthesis and cholesterol synthesis have been linked to cancer cell proliferation and resistance to therapy. nih.gov The synthesis of fatty acids is controlled by key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). mdpi.com

Hydroxyphenyl propionic acids, which share a structural resemblance to this compound, have been shown to ameliorate dyslipidemia and hepatic steatosis in animal models. nih.gov These effects are associated with changes in the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (ppara). nih.gov

Analysis of Gene Expression and Transcriptional Regulation

The pharmacological effects of this compound are likely mediated, at least in part, through the modulation of gene expression and transcriptional regulation. nih.govebi.ac.uk The expression of genes is a highly regulated process that can be influenced by small molecules. nih.gov The cellular response to a compound is often reflected in changes in its gene expression profile. nih.gov

Preclinical Biological Activities of N 3 Hydroxyphenyl Pentanamide and Analogues

Anticancer Research Applications

Analogues derived from the N-(hydroxyphenyl)amide structure have been a subject of interest in anticancer research. These investigations have primarily focused on their ability to inhibit cancer cell growth, induce programmed cell death, and their performance in preclinical animal models.

In Vitro Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

A number of analogues of N-(3-hydroxyphenyl)pentanamide have demonstrated significant antiproliferative and cytotoxic effects across various human cancer cell lines.

One such analogue, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) , a derivative of valproic acid, was shown to possess antiproliferative activity against breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR3. anticancerfund.orgmdpi.com

Another class of related compounds, 3,4,5-trimethoxyphenyl-based chalcone (B49325) hybrids, has been synthesized and evaluated. Among these, hybrids featuring a hydroxamic acid group, such as (E)-N-Hydroxy-5-(4-(3-(3,4,5-Trimethoxyphenyl)Acryloyl)Phenoxy) Pentanamide (B147674) (hybrid 4a) and its counterparts, were identified as potent inhibitors against four tested cancer cell lines. nih.govmdpi.com Hybrid 4b , which has a five-carbon linker, was particularly effective, with IC₅₀ values equal to or less than 2 μM against the tested cell lines. nih.gov Specifically, hybrid 4b exhibited IC₅₀ values ranging from 0.536 to 1.206 μM. nih.gov These hybrids were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC). nih.govmdpi.com The EGFR inhibitory activity for the most potent hybrid, 4b, was found to be close to that of the standard drug Gefitinib. nih.gov

| Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MCF-7 (Breast) | Antiproliferative | mdpi.com |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MDA-MB-231 (Breast) | Antiproliferative | mdpi.com |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | SKBR3 (Breast) | Antiproliferative | mdpi.com |

| Hybrid 4b ((E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide) | HepG2 (Liver) | 0.536 μM | nih.gov |

| Hybrid 4b ((E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide) | HCT-116 (Colon) | 0.814 μM | nih.gov |

| Hybrid 4b ((E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide) | PC-3 (Prostate) | 1.206 μM | nih.gov |

| Hybrid 4b ((E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide) | MCF-7 (Breast) | 0.951 μM | nih.gov |

Investigation of Apoptosis Induction in Tumor Cells

The mechanism of action for several of these anticancer compounds involves the induction of apoptosis, or programmed cell death.

Studies on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) confirmed that it induces apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (SKBR3, MDA-MB-231) breast cancer cells. mdpi.com At a 5-hour time point, HO-AAVPA induced apoptosis in 68.4% of MCF-7 cells and 56.1% of MDA-MB-231 cells. mdpi.com

The chalcone hybrid 4b was also found to induce apoptosis. nih.gov In HepG2 cancer cells, it caused a significant increase in the levels of pro-apoptotic proteins, including a 5.1-fold increase in Caspase-3 and a 3.15-fold increase in Caspase-8 compared to the control. nih.gov Furthermore, it elevated the level of the pro-apoptotic protein Bax by 3.75-fold while decreasing the level of the anti-apoptotic protein Bcl-2 to 0.42-fold of the control. nih.gov

| Compound | Cancer Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MCF-7, MDA-MB-231 | Induces apoptosis (68.4% in MCF-7, 56.1% in MDA-MB-231 at 5h) | mdpi.com |

| Hybrid 4b ((E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide) | HepG2 | 5.1x increase in Caspase-3, 3.15x increase in Caspase-8, 3.75x increase in Bax, 0.42x decrease in Bcl-2 | nih.gov |

Preclinical Assessment in In Vivo Cancer Models

While in vitro studies have been promising, the extent of in vivo research on these specific compounds is more limited. One related synthetic retinoid, N-(4-Hydroxyphenyl)-all-trans-retinamide (4-HPR) , has been investigated for its anticancer and chemopreventive activities, including in murine models. evitachem.com However, comprehensive in vivo data for closer analogues of this compound in cancer models remains an area for further investigation.

Studies in Neuropharmacology

The N-(3-hydroxyphenyl)amide scaffold is also present in molecules investigated for their effects on the central nervous system, particularly in the modulation of opioid receptors and for potential neuroprotective properties.

Modulation of Opioid Receptor Systems

Analogues incorporating the 3-hydroxyphenyl group have been synthesized and tested for their interaction with opioid receptors.

One study detailed a series of methyl-substituted analogues of a complex piperidine (B6355638) structure that were found to be potent and selective κ-opioid receptor (KOR) antagonists. nih.gov Two of the most potent analogues, 8a and 8e , displayed Kₑ values of 0.03 nM at the κ-opioid receptor, with over 100-fold selectivity for the κ receptor relative to the μ receptor. nih.gov

In a different series, N-substituted derivatives of 9β-hydroxy-5-(3-hydroxyphenyl)morphan were synthesized and evaluated. nih.govnih.gov Several of these enantiomers showed high binding affinity for the μ-opioid receptor (MOR). For example, the compound (1R,5R,9S)-16 had a Kᵢ value of 0.073 nM at the μ-opioid receptor. nih.gov This line of research highlighted how specific substitutions could convert a μ-antagonist into a potent μ-agonist. nih.gov

| Compound Series | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| Methyl-substituted JDTic analogues | κ-Opioid Receptor (KOR) | Potent and selective antagonists (e.g., compound 8a, Kₑ = 0.03 nM) | nih.gov |

| N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphans | μ-Opioid Receptor (MOR) | High affinity agonists (e.g., (1R,5R,9S)-16, Kᵢ = 0.073 nM) | nih.gov |

Exploration of Neuroprotective Effects

The potential for these compounds to protect neurons from damage has also been an area of active research.

A novel molecule, (E)-5-(1,2-dithiolan-3-yl)-N-(3-(3-(4-hydroxy-3-methoxyphenyl)acrylamido)propyl)pentanamide , which combines ferulic acid and lipoic acid fragments, was identified as a promising neuroprotective agent against toxicity induced by Aβ1–42, a peptide associated with Alzheimer's disease. mdpi.com

Another compound, (E)-N-hydroxy-5-(3-(4-(3-oxo-3-(pyridin-3-yl)prop-1-en-1-yl)phenyl)thioureido)pentanamide , was found to be a dual inhibitor of transglutaminase 2 (TG2) and histone deacetylases (HDACs). This compound demonstrated the ability to protect cortical neurons from toxic insults induced by glutamate (B1630785). mdpi.com Similarly, a dual inhibitor of GSK-3β and HDAC was shown to be protective against H₂O₂ and 6-OHDA-induced toxicity in SH-SY5Y and CGN cell lines, respectively. mdpi.com

Additionally, a chromone (B188151)–lipoic acid conjugate, N-((1-(3-(4-(6-bromo-4-oxo-4H-chromen-2-yl)phenoxy)propyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(1,2-dithiolan-3-yl)pentanamide , displayed neuroprotective activity in cellular assays. nih.gov

Influence on Neuropeptide Y Receptor Interactions

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y5 subtypes, are implicated in a variety of physiological processes. nih.govfrontiersin.org The NPY system is considered a significant target for therapeutic intervention in conditions like obesity and anxiety. frontiersin.orgnih.govwikipedia.org

Research has focused on developing selective antagonists for NPY receptors to modulate these processes. For instance, BIBP 3226 is a known selective NPY Y1 receptor antagonist. nih.gov Similarly, CGP71683A has been identified as a selective antagonist for the NPY Y5 receptor. nih.gov Studies with these antagonists have helped to delineate the distinct roles of the Y1 and Y5 receptors. For example, while Y1 receptor antagonists have shown anxiogenic-like effects, Y5 receptor antagonists like CGP71683A did not produce such effects, suggesting that the Y5 receptor is not primarily involved in NPY-induced anxiolysis. nih.gov

While direct studies on this compound's interaction with NPY receptors are not extensively detailed in the provided results, the broader context of NPY receptor modulation by various compounds highlights the therapeutic potential of targeting this system. The anxiolytic and feeding-regulating effects of NPY are mediated through different receptor subtypes, with Y1, Y2, and Y5 being prominent in the amygdala and other brain regions. researchgate.net The development of subtype-selective ligands is crucial for achieving desired therapeutic outcomes without unwanted side effects. frontiersin.org

Investigations of KCC2 Expression Enhancement for Neurological Disorders

The potassium-chloride cotransporter KCC2 is crucial for maintaining low intracellular chloride levels in mature neurons, which is essential for the inhibitory function of GABAergic and glycinergic neurotransmission. frontiersin.orgnih.gov Deficits in KCC2 expression or function have been linked to a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, Rett syndrome, and amyotrophic lateral sclerosis (ALS). frontiersin.orgnih.govgoogle.comjustia.combiorxiv.org Consequently, enhancing KCC2 expression or activity is being explored as a promising therapeutic strategy for these conditions. frontiersin.orgjustia.com

Recent research has led to the discovery of small molecule compounds capable of enhancing KCC2 expression. google.comjustia.com These compounds were identified through high-throughput screening using genetically defined KCC2 reporter human neurons. google.comjustia.com Studies have shown that enhancing KCC2 can restore the balance between neuronal excitation and inhibition. justia.com For instance, in models of Rett syndrome, forced expression of KCC2 has been shown to rescue disease-specific impairments in neurotransmission. google.comjustia.com

Furthermore, in preclinical models of ALS, KCC2-enhancing compounds like CLP290 and prochlorperazine (B1679090) (PCPZ) have been found to restore KCC2 expression, preserve motor neuron health, and delay the onset of motor deficits. biorxiv.org These findings suggest that targeting KCC2 could be a disease-modifying therapeutic approach for ALS. biorxiv.org The development of such compounds provides valuable tools to investigate the therapeutic potential of KCC2 potentiation and could pave the way for new treatments for various neurological disorders characterized by neuronal hyperexcitability. frontiersin.orgnih.gov

Anti-Inflammatory Research

In Vitro Evaluation of Inflammatory Mediators

The anti-inflammatory potential of various compounds, including analogues of this compound, is often initially assessed through in vitro models that measure the production of key inflammatory mediators. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov In these assays, the ability of a compound to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is quantified. nih.gov For example, the phenylpropanoid compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) demonstrated a dose-dependent inhibition of both NO and PGE2 production in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition is often linked to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of these mediators. nih.gov

Another in vitro method for evaluating anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. bohrium.com This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is indicative of its membrane-stabilizing and, by extension, anti-inflammatory properties. The anti-inflammatory effects of some compounds in this assay have been found to be concentration-dependent. bohrium.com

Furthermore, investigations into the molecular mechanisms often reveal that anti-inflammatory compounds can modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes. nih.gov

| Compound/Analogue | In Vitro Model | Key Findings |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression. nih.gov |

| Diazepine and Oxazepine derivatives | HRBC membrane stabilization method | Concentration-dependent anti-inflammatory effects. bohrium.com |

Assessment in Preclinical Models of Acute Inflammation

Preclinical in vivo models are essential for validating the anti-inflammatory potential of compounds identified in vitro. The carrageenan-induced paw edema model in rodents is a widely used method to study acute inflammation. asianjpr.com This model mimics the early exudative stage of inflammation, characterized by swelling (edema) caused by the release of inflammatory mediators. asianjpr.comresearchgate.net The efficacy of a test compound is determined by its ability to reduce the volume of paw edema compared to a control group. researchgate.net

Another common model is the carrageenan-induced air pouch model in mice, which allows for the study of both acute and chronic inflammation. neurofit.com In the acute phase of this model, the inflammatory response is characterized by the infiltration of leukocytes and an increase in pro-inflammatory mediators in the exudate collected from the air pouch. neurofit.com The anti-inflammatory effect of a compound can be quantified by measuring the volume of the exudate and the number of infiltrated leukocytes. neurofit.com

Phthalimide analogues, which share some structural similarities with this compound, have been evaluated in experimental models of inflammatory pain. For example, N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide have shown activity in reducing the nociceptive response in the formaldehyde-induced pain model in mice, which has an inflammatory component. nih.gov These compounds also demonstrated efficacy in models of chronic inflammatory pain, such as that induced by complete Freund's adjuvant (CFA). nih.gov

| Preclinical Model | Description | Key Endpoints Measured |

| Carrageenan-Induced Paw Edema | Induction of acute inflammation in the paw of a rodent by injecting carrageenan. asianjpr.comresearchgate.net | Paw volume (edema). researchgate.net |

| Carrageenan-Induced Air Pouch | Creation of a subcutaneous air pouch in a mouse followed by carrageenan injection to induce inflammation. neurofit.com | Exudate volume, leukocyte count. neurofit.com |

| Formaldehyde-Induced Pain | Injection of formaldehyde (B43269) into the paw to induce a biphasic nociceptive response, with the second phase being inflammatory. nih.gov | Nociceptive behaviors (e.g., licking, flinching). nih.gov |

| Complete Freund's Adjuvant (CFA)-Induced Pain | Injection of CFA to induce chronic inflammation and mechanical allodynia. nih.gov | Mechanical withdrawal threshold. nih.gov |

Antimicrobial and Antiparasitic Investigations

The search for new antimicrobial and antiparasitic agents is a continuous effort in medicinal chemistry. Various heterocyclic compounds and their derivatives have been synthesized and evaluated for these activities.

In the realm of antibacterial research, an analogue of this compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, has been synthesized and screened for its antibacterial and antifungal properties. neliti.com The results indicated that this compound exhibited appreciable antibacterial activity against both Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. neliti.com However, it showed weak activity against Pseudomonas aeruginosa and no significant antifungal activity against Candida albicans and Pichia anomala. neliti.com Other studies have also reported on naphthyridine derivatives, such as a pentanamide derivative, showing good antibacterial properties against Staphylococcus aureus. nih.gov

Regarding antiparasitic activity, particularly against malaria, research has been conducted on compounds that inhibit hemozoin formation, a critical process for the survival of the Plasmodium parasite. researchgate.net While direct studies on this compound are not specified, the synthesis of 5-chloro-N-(3-hydroxyphenyl)pentanamide has been reported in the context of developing potential anti-malarial lead compounds. core.ac.uk The broader class of 4-aminoquinolines, often modified with amino acid conjugates, has shown promise against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with their mechanism of action linked to the inhibition of heme polymerization. researchgate.net Furthermore, dipeptidyl nitriles have been investigated as inhibitors of cruzain, a cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Antiviral Activity Studies

The investigation of novel antiviral agents is crucial for combating viral infections. While direct studies on the antiviral activity of this compound are not available in the provided search results, the broader class of phenolic compounds has been reviewed for their potential against a variety of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). ekb.eg

The 1,2,3-triazole scaffold, which can be incorporated into various molecules, has been shown to possess diverse pharmacological activities, including antiviral effects against HSV-1, Ebola, and hepatitis C viruses. researchgate.net For instance, certain 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated activity against both acyclovir-sensitive and -resistant strains of HSV-1, with the mechanism of action suggested to be at the later stages of viral replication, such as virus egress. researchgate.net

The general approach to antiviral drug discovery involves screening compounds for their ability to inhibit viral replication in cell culture models. researchgate.netmjima.org Compounds that show promising activity are then further studied to determine their mechanism of action, which could involve inhibiting viral attachment, entry, replication, or release. mjima.org For example, some antiviral agents act by directly inhibiting viral enzymes like DNA polymerase, as is the case with foscarnet. nih.gov

Modulation of Metabolic Homeostasis

Currently, there is a notable absence of direct preclinical research in publicly available scientific literature specifically detailing the effects of this compound on the modulation of metabolic homeostasis. While this compound is commercially available and has been mentioned in patent literature as a chemical intermediate google.com, dedicated studies on its influence on glucose metabolism, insulin (B600854) sensitivity, or lipid profiles in preclinical models have not been reported.

However, research into structurally related compounds, or analogues, provides some insight into the potential metabolic activities of this class of molecules. One such analogue, N-(2'-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid, has been investigated for its metabolic impact in a non-mammalian model.

A study utilizing untargeted metabolomics on Artemia franciscana (brine shrimp) larvae revealed that exposure to sublethal concentrations of HO-AAVPA led to distinct alterations in metabolic pathways. researchgate.net Specifically, the metabolomic analysis indicated that HO-AAVPA affected the metabolism of sphingolipids and glycerophospholipids. researchgate.net In contrast, the parent compound, valproic acid (VPA), primarily impacted the metabolism of amino acids such as alanine, aspartate, and glutamate under the same conditions. researchgate.net

These findings suggest that the hydroxyphenylpentanamide scaffold, as seen in HO-AAVPA, may have a role in modulating lipid metabolism. researchgate.net The study highlights that alterations in lipid and amino acid metabolism could be critical to the mode of action of these compounds. researchgate.net

The table below summarizes the key findings from the metabolomic study on HO-AAVPA in Artemia franciscana.

| Compound | Model Organism | Key Metabolic Pathways Affected | Specific Metabolites Mentioned |

| N-(2'-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Artemia franciscana larvae | Sphingolipid metabolism, Glycerophospholipid metabolism | Downregulation of the pheromone 7E,9E,11-Dodecatrienyl acetate (B1210297) researchgate.net |

| Valproic Acid (VPA) | Artemia franciscana larvae | Alanine, Aspartate, and Glutamate metabolism | Moderate increases in dihydrothymine (B131461) and dihydrouracil (B119008) researchgate.net |

It is important to underscore that these findings are from an invertebrate model and with an analogue of this compound. researchgate.net Therefore, these results are not directly translatable to the specific metabolic effects of this compound in mammalian systems. Further preclinical in vivo studies using rodent models of metabolic disease would be necessary to elucidate whether this compound itself has any meaningful activity in the modulation of metabolic homeostasis, including effects on glucose tolerance, insulin sensitivity, and lipid metabolism. physiogenex.com

Advanced Research Methodologies and Analytical Approaches for N 3 Hydroxyphenyl Pentanamide

Spectroscopic and Chromatographic Characterization Techniques

The precise identification and characterization of N-(3-hydroxyphenyl)pentanamide and its derivatives are foundational to any scientific study. A combination of spectroscopic and chromatographic methods is employed to confirm the compound's identity, purity, and for mechanistic investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the molecular structure. For instance, in the characterization of related compounds, specific proton and carbon signals confirm the arrangement of atoms within the molecule. nih.govnih.gov Although specific NMR data for this compound is not detailed in the provided results, the techniques are standard for such characterization. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. nist.govnist.gov Techniques like electrospray ionization (ESI) are commonly used. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. nih.gov For example, the related compound 5-chloro-N-(3-hydroxyphenyl)pentanamide was identified with a molecular ion peak (M+) at m/z 227.07866. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. nih.govgoogle.com The spectrum would be expected to show characteristic absorption bands for the amide and hydroxyl groups.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of this compound and for separating it from related impurities or metabolites. nih.govresearchgate.net It is often coupled with a Diode-Array Detector (DAD) for simultaneous quantification of multiple compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique is vital for mechanistic studies, allowing for the sensitive and selective detection and quantification of the compound and its metabolites in complex biological matrices. researchgate.netnih.gov For instance, untargeted metabolomics studies using LC-MS/MS have been employed to investigate the effects of related compounds on cellular metabolism. researchgate.netnih.gov

Computational Chemistry and In Silico Modeling in Compound Design

Computational approaches are indispensable in modern drug discovery and chemical biology for predicting molecular properties and guiding the design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. nih.govjpionline.org It is used to understand potential interactions and to screen virtual libraries of compounds for potential binders. jpionline.org For example, docking studies have been used to investigate the binding of related compounds to targets like the LasR protein of P. aeruginosa and the colchicine (B1669291) binding pocket of tubulin. nih.govjpionline.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.combonvinlab.org These simulations can reveal conformational changes and the stability of ligand-protein complexes, which are crucial for understanding the mechanism of action. mdpi.comnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico models are frequently used to predict the ADME properties of a compound, which are critical for its development as a potential therapeutic agent.

Blood-Brain Barrier (BBB) Penetration Prediction: Several computational models exist to predict whether a compound is likely to cross the BBB. mdpi.com Factors such as molecular weight, polar surface area, and the number of hydrogen bond donors are considered in these predictions. nih.govresearchgate.net For instance, compounds with high molecular weight and large polar surface areas are generally predicted to have poor brain penetration. nih.gov

Scaffold Hopping and Virtual Screening Methodologies

Scaffold Hopping: This strategy involves searching for novel molecular scaffolds that can mimic the biological activity of a known compound. It is a valuable tool for discovering new chemical entities with potentially improved properties.

Virtual Screening: This computational technique is used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. jpionline.org It is a cost-effective method for prioritizing compounds for further experimental testing.

Omics Approaches in Mechanistic Elucidation

Omics technologies provide a global view of molecular changes within a biological system in response to a compound, offering deep insights into its mechanism of action.

Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological sample. researchgate.netmetabolomicsworkbench.org Untargeted metabolomics using LC-MS/MS has been used to study the effects of the related compound HO-AAVPA on breast cancer cell lines and Artemia franciscana larvae, revealing impacts on sphingolipid and glycerophospholipid metabolism. researchgate.netnih.gov

Proteomics: Proteomics is the large-scale study of proteins. nih.govnih.gov Techniques like activity-based probe proteomics can identify the protein targets of a compound. Integrated proteomic and N-glycoproteomic analyses have been used to characterize changes in protein expression and glycosylation in diseases like glioblastoma. nih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell. While no specific transcriptomics studies on this compound were found in the provided results, this approach is commonly used to understand how a compound alters gene expression and to identify affected cellular pathways.

Conclusion and Future Research Directions for N 3 Hydroxyphenyl Pentanamide

Summary of Current Academic Understanding of N-(3-hydroxyphenyl)pentanamide Research

The current academic understanding of this compound is notably limited, with the compound being primarily documented in chemical supplier databases rather than in dedicated peer-reviewed research articles. nih.govhit2lead.com It is identified as a phenolic amide, a class of compounds known to be present in nature, for instance in oats, and recognized for a variety of health-beneficial properties. agriculturejournals.cz The fundamental physicochemical properties are available from commercial suppliers, but in-depth experimental characterization and biological evaluation are largely absent from the scientific literature. hit2lead.com

The structure, featuring a phenol (B47542) group and an amide linkage, suggests potential for biological activity. Phenolic compounds, in general, are known for their antioxidant capabilities, while the amide bond is a fundamental component of many biologically active molecules. agriculturejournals.czacs.org The N-acyl aminophenol moiety is a recognized structure in medicinal chemistry, explored, for example, in the context of prodrugs. acs.orgnih.gov However, specific research into the bioactivity, synthesis, or therapeutic potential of this compound itself is not apparent in the current body of literature. Its primary role to date has been as a catalogued chemical intermediate.

Identification of Unexplored Research Avenues and Gaps in Knowledge

The scarcity of dedicated research on this compound means that numerous research avenues remain unexplored. The most significant gap is the near-complete lack of biological characterization. Key areas that warrant investigation include:

Antioxidant and Anti-inflammatory Properties: Many phenolic amides exhibit significant antioxidant and anti-inflammatory effects. agriculturejournals.czrsc.org Systematic evaluation of this compound's ability to scavenge free radicals and modulate inflammatory pathways is a logical first step. rsc.org

Enzyme Inhibition: The scaffold is suitable for exploring interactions with various enzymes. For instance, related phenolic amides have been investigated as acetylcholinesterase inhibitors. researchgate.net Its potential as an inhibitor for other enzymes, such as cyclooxygenases (COX) or lipoxygenases, which are relevant to inflammation, is unknown.

Antimicrobial Activity: Phenolic acids and their amide derivatives have been reported to possess antimicrobial properties. acs.org Screening this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

Pharmacokinetic and Metabolic Profiling: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding its metabolic stability, potential metabolites, and bioavailability is crucial for any future drug development efforts.

Comprehensive Physicochemical Characterization: Beyond basic properties, detailed studies on its solid-state properties, polymorphism, and solubility in various solvent systems are lacking.

Strategies for Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The this compound scaffold offers a versatile platform for the rational design of novel analogues. Strategies for modification can be directed at its three main components: the phenolic ring, the amide linker, and the pentyl chain.

Modification of the Phenolic Ring:

Hydroxyl Group Position: The biological activity of phenolic compounds is often sensitive to the position of the hydroxyl group. Synthesizing the ortho- and para-isomers (N-(2-hydroxyphenyl)pentanamide and N-(4-hydroxyphenyl)pentanamide) would be a primary step in understanding structure-activity relationships (SAR).

Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the acidity of the phenol, its antioxidant potential, and its binding interactions with biological targets.

Alteration of the Acyl Chain:

Chain Length: Varying the length of the pentyl chain can influence lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic binding pockets.

Branching and Unsaturation: Introducing branching or double bonds into the alkyl chain can impact metabolic stability and conformational flexibility.

Amide Bond Modification:

N-Alkylation: Substitution on the amide nitrogen could influence hydrogen bonding capacity and conformation.

Bioisosteric Replacement: Replacing the amide bond with bioisosteres such as a reverse amide, ester, or sulfonamide could lead to analogues with different chemical stability and biological profiles.

Synthetic routes to such amides typically involve the coupling of the corresponding phenolic acid and amine. acs.org This often requires protection of the phenol's hydroxyl group, activation of the carboxylic acid (e.g., as an acyl chloride), condensation with the amine, and subsequent deprotection. acs.org More direct, one-pot synthesis methods are also being developed for this class of compounds. nih.gov

Potential for Development of Multi-Targeted Ligands Based on the this compound Scaffold

The concept of multi-target-directed ligands (MTDLs) aims to address complex diseases by modulating multiple biological targets with a single molecule. nih.govnih.gov Simple, drug-like scaffolds, often referred to as "privileged scaffolds," are excellent starting points for MTDL design because they provide a structural framework known to interact with multiple proteins. nih.gov The this compound structure contains features common to many bioactive molecules, suggesting its potential as a core for MTDL development. acs.org

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor and is a key feature in many enzyme inhibitors and antioxidants. frontiersin.orgresearchgate.net The amide linkage provides further hydrogen bonding capabilities. The combination of a hydrophilic phenolic head and a lipophilic alkyl tail allows for tunable amphiphilicity.

Strategies to evolve this scaffold into MTDLs could involve:

Hybridization: Covalently linking the this compound scaffold to another pharmacophore known to interact with a distinct target. nih.gov For example, a fragment that binds to cholinesterase could be appended to create a dual antioxidant-cholinesterase inhibitor for potential application in neurodegenerative diseases.

Pharmacophore Elaboration: The pentyl chain could be extended and functionalized to interact with a secondary binding site on a target protein or to engage an entirely different target. Similarly, the phenyl ring can be substituted with moieties designed to confer additional activities, such as metal chelation.

By systematically exploring these modifications, the simple this compound core could serve as a valuable starting point for generating sophisticated MTDLs for complex diseases like cancer or Alzheimer's disease. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55791-89-4 | hit2lead.com |

| Molecular Formula | C11H15NO2 | hit2lead.com |

| Molecular Weight | 193.25 g/mol | hit2lead.com |

| LogP (calculated) | 2.08 | hit2lead.com |

| Rotatable Bonds | 4 | hit2lead.com |

| Form | Solid | hit2lead.com |

| Purity | ≥95% | hit2lead.com |

Q & A

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer : Employ ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. The hydroxyl group is a likely site for glucuronidation; blocking it with a methyl ether increases half-life in hepatic microsomes. Validate predictions with in vitro assays using human liver microsomes (HLMs) .

Tables for Key Data

Table 1 : Common Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Di-acylated derivative | Excess acyl chloride | Use 1.1 eq. acyl chloride, slow addition |

| Δ-Pentanamide | Elimination during synthesis | Lower reaction temperature (0°C) |

| Oxidized hydroxyl group | Air exposure | Conduct reactions under N |

Table 2 : Solvent Systems for Purification

| Purity Target | Solvent Ratio (EtOAc/Hexanes) | R Value |

|---|---|---|

| >90% | 25:75 | 0.35–0.40 |

| >80% | 30:70 | 0.45–0.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products